molecular formula C6H6O3 B565007 5-Hydroxymethyl-2-furaldehyde-13C6 CAS No. 1219193-98-2

5-Hydroxymethyl-2-furaldehyde-13C6

Cat. No.: B565007
CAS No.: 1219193-98-2
M. Wt: 132.065
InChI Key: NOEGNKMFWQHSLB-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-2-furaldehyde-13C6 is a compound containing the 13C isotope. Its chemical formula is C6H3D6O4, where D stands for the 13C isotope. This compound is a solid substance with a yellow crystalline appearance. It has a unique taste at room temperature and is soluble in water and some organic solvents. It is often used as a labeling reagent or tracer in chemical research and experimentation .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid, while reduction can yield 5-hydroxymethyl-2-furanmethanol .

Scientific Research Applications

5-Hydroxymethyl-2-furaldehyde-13C6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-Hydroxymethyl-2-furaldehyde-13C6 exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s labeling properties allow researchers to trace its movement and transformation within chemical and biological systems. This helps in understanding the underlying mechanisms of various reactions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 13C isotope, which makes it particularly valuable as a labeling reagent. This isotopic labeling allows for more precise tracking and analysis of chemical and biological processes compared to its non-labeled counterparts .

Properties

IUPAC Name

5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEGNKMFWQHSLB-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 5-(hydroxymethyl)-2-furaldehyde-13C6 in the conversion of fructose to GVL?

A1: The research paper utilizes 13C6-d-fructose as a starting material to track the reaction pathway. The study confirms that the conversion of fructose to GVL proceeds through a multi-step process. One of the key intermediates identified in this pathway is 5-(hydroxymethyl)-2-furaldehyde-13C6 (13C6-HMF). The formation of 13C6-HMF from 13C6-d-fructose confirms the initial dehydration step. Further conversion of 13C6-HMF to 13C5-levulinic acid and 13C-formic acid, followed by their transformation into 13C5-GVL, elucidates the complete reaction sequence [].

Q2: Can you elaborate on the analytical techniques used to monitor the formation and subsequent reactions of 5-(hydroxymethyl)-2-furaldehyde-13C6?

A2: While the paper doesn't delve into the specific analytical techniques employed, it's plausible that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, played a crucial role. The use of 13C labeled compounds allows researchers to track the labeled carbons through different stages of the reaction using 13C NMR. Additionally, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) could have been employed to identify and quantify the different intermediates, including 5-(hydroxymethyl)-2-furaldehyde-13C6, over the reaction's course [].

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